2,3,5,6-Tetrafluoropyridin-4-ol
Overview
Description
2,3,5,6-Tetrafluoropyridin-4-ol is a fluorinated pyridine derivative with the molecular formula C5HF4NO. It is known for its unique chemical properties due to the presence of four fluorine atoms on the pyridine ring, which significantly alter its reactivity and stability compared to non-fluorinated pyridines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrafluoropyridin-4-ol typically involves the nucleophilic substitution of pentafluoropyridine. One common method is the reaction of pentafluoropyridine with hydroxide ions under basic conditions, which results in the substitution of one fluorine atom by a hydroxyl group . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrafluoropyridin-4-ol undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The hydroxyl group can be oxidized to form a ketone or reduced to form an alcohol derivative.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, alkoxides
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while oxidation can produce a pyridone .
Scientific Research Applications
2,3,5,6-Tetrafluoropyridin-4-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Medicine: It is investigated for its potential use in drug development due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrafluoropyridin-4-ol involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological molecules. This can lead to the inhibition of enzymes or receptors, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluoropyridine: Similar structure but lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2,3,5,6-Tetrafluoroaniline: Contains an amino group instead of a hydroxyl group, leading to different reactivity and applications.
2,3,5,6-Tetrafluorobenzene: A benzene derivative with similar fluorination but different aromatic properties.
Uniqueness
2,3,5,6-Tetrafluoropyridin-4-ol is unique due to the combination of fluorine atoms and a hydroxyl group on the pyridine ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2,3,5,6-tetrafluoro-1H-pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF4NO/c6-1-3(11)2(7)5(9)10-4(1)8/h(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRHEJZOLQEJFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=C(C1=O)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HF4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40478082 | |
Record name | 2,3,5,6-tetrafluoropyridin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40478082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2693-66-5 | |
Record name | 2,3,5,6-tetrafluoropyridin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40478082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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